molecular formula C16H11BrN2O2 B11961803 8-Quinolyl N-(4-bromophenyl)carbamate CAS No. 99541-03-4

8-Quinolyl N-(4-bromophenyl)carbamate

Cat. No.: B11961803
CAS No.: 99541-03-4
M. Wt: 343.17 g/mol
InChI Key: AXZYQXKNUBQTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl N-(4-bromophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 4-bromophenyl isocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The presence of a base like triethylamine (TEA) facilitates the nucleophilic substitution reaction, leading to the formation of the desired carbamate derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl N-(4-bromophenyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: 8-hydroxyquinoline and 4-bromoaniline.

Scientific Research Applications

8-Quinolyl N-(4-bromophenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Quinolyl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The quinoline moiety can intercalate with DNA or interact with other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 8-Quinolyl N-(4-chlorophenyl)carbamate
  • 8-Quinolyl N-(4-methylphenyl)carbamate
  • 8-Quinolyl N-(4-nitrophenyl)carbamate

Uniqueness

8-Quinolyl N-(4-bromophenyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

99541-03-4

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

quinolin-8-yl N-(4-bromophenyl)carbamate

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-8-13(9-7-12)19-16(20)21-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20)

InChI Key

AXZYQXKNUBQTGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)NC3=CC=C(C=C3)Br)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.